Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate
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Overview
Description
Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate is an organic compound with a complex structure that includes a carbamate group, a phenyl ring, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate typically involves the reaction of a phenylacetic acid derivative with a carbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenylacetic acid, 3-methylbutylamine, and methyl chloroformate. The reaction is usually conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring and carbamate group.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes. The phenyl ring and ester group may also contribute to the compound’s overall biological activity by interacting with various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate
- Propyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate
- Butyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate
Uniqueness
Methyl {[(3-methylbutyl)carbamoyl]amino}(phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl ester group, in particular, may influence its solubility and reactivity compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
methyl 2-(3-methylbutylcarbamoylamino)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)9-10-16-15(19)17-13(14(18)20-3)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNDOMAWOGMRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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